Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione

CAS No.: 38720-66-0

Cat. No.: VC16997973

Molecular Formula: C20H10Cl2N2O2

Molecular Weight: 381.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38720-66-0 |

|---|---|

| Molecular Formula | C20H10Cl2N2O2 |

| Molecular Weight | 381.2 g/mol |

| IUPAC Name | 6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |

| Standard InChI | InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26) |

| Standard InChI Key | UFLLEPHODSEMJD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

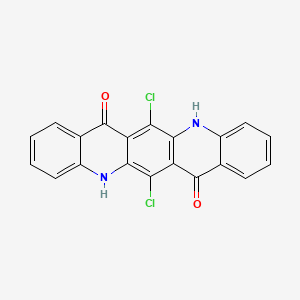

The molecular structure of Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione features two fused acridine rings with carbonyl groups at positions 7 and 14 and chlorine atoms at positions 2 and 9 . This arrangement confers inversion symmetry, as revealed by X-ray crystallography . The planar configuration facilitates π-π stacking interactions, enhancing stability and optical properties.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Symmetry | Inversion symmetry |

| Hydrogen Bonding | Bifurcated N–H···O bonds along110 forming 2D networks |

| Substitutions | Chlorine at positions 2 and 9; carbonyls at 7 and 14 |

Optical and Electronic Properties

The compound’s extended conjugation system results in strong absorption in the visible spectrum, peaking in the red region (λₐ ≈ 520–550 nm) . Its fluorescence quantum yield and electrochemical properties remain under investigation, though preliminary studies suggest potential in optoelectronic applications .

Synthesis and Industrial Manufacturing

Synthetic Pathways

Synthesis typically involves condensation reactions between aromatic dianhydrides and amines, followed by chlorination. A patented process outlines the use of air jet milling to achieve a particle size distribution where 95% of particles have a largest dimension below 14 μm . This method ensures optimal pigment dispersion and color strength.

Table 2: Key Manufacturing Parameters

| Parameter | Specification |

|---|---|

| Mean Particle Size | 8–12 μm (pre-milling) |

| Post-Milling Size | ≤14 μm (95% particles) |

| Primary Suppliers | Kelco Chemicals, AFINE CHEMICALS |

Applications in Industrial Pigments

Paints and Coatings

Pigment Red 202 is integral to high-durability coatings, offering exceptional lightfastness and weather resistance. Its stability under UV exposure makes it preferred for automotive and architectural paints .

Plastics and Polymers

Incorporated into polyolefins and PVC, the pigment maintains color integrity at processing temperatures up to 300°C . Its non-migratory nature prevents bleeding in multilayer plastic products.

Printing Inks

The compound’s fine particle size ensures high print resolution and color consistency in packaging and security inks .

Comparative Analysis with Related Pigments

Structural Analogues

Quinacridone derivatives such as Pigment Violet 19 and Pigment Red 122 share the core acridine structure but differ in substitution patterns.

Table 3: Comparative Properties of Quinacridone Pigments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume